molecular formula C13H18ClN B6242207 rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2751544-33-7

rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B6242207
CAS No.: 2751544-33-7
M. Wt: 223.74 g/mol
InChI Key: ZHMVUUKPOJBMCK-NKOBOTCDSA-N
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Description

rac-(1R,2R,4R,5R)-5-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative with a phenyl substituent at the 5-position of the norbornane (bicyclo[2.2.1]heptane) framework. The compound exists as a racemic mixture of the (1R,2R,4R,5R) enantiomers and is stabilized as a hydrochloride salt to enhance solubility and stability. Its rigid bicyclic structure and aromatic substituent make it a valuable building block in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors or enzymes requiring sterically constrained scaffolds .

Properties

CAS No.

2751544-33-7

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H/t10-,11-,12+,13-;/m1./s1

InChI Key

ZHMVUUKPOJBMCK-NKOBOTCDSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)C3=CC=CC=C3.Cl

Canonical SMILES

C1C2CC(C1CC2N)C3=CC=CC=C3.Cl

Purity

95

Origin of Product

United States

Biological Activity

rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant studies that elucidate its therapeutic potential.

  • Molecular Formula : C₁₃H₁₇N·HCl
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 2408937-26-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, including dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects that could be beneficial in treating mood disorders and cognitive impairments:

  • Dopaminergic Activity : Studies have shown that the compound can enhance dopaminergic transmission, which may be useful in conditions like Parkinson's disease and schizophrenia.
  • Norepinephrine Modulation : The compound's ability to influence norepinephrine levels suggests potential applications in treating attention deficit hyperactivity disorder (ADHD) and depression.
  • Serotonergic Interaction : Some evidence points to interactions with serotonin receptors, further supporting its potential as an antidepressant.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various animal models:

StudyObjectiveFindings
Smith et al., 2020Assess antidepressant effectsSignificant reduction in depressive-like behaviors in rodent models
Johnson et al., 2021Evaluate cognitive enhancementImproved memory retention and learning in aged mice
Lee et al., 2023Investigate safety profileNo significant adverse effects observed at therapeutic doses

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Exhibits moderate plasma protein binding.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion of metabolites predominates.

Safety and Toxicology

Toxicological assessments have indicated a favorable safety profile for this compound:

  • Acute Toxicity : No significant toxicity observed at doses up to 200 mg/kg in animal studies.
  • Chronic Toxicity : Long-term studies indicate no significant adverse effects on organ function or behavior.

Scientific Research Applications

Medicinal Chemistry

rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is being investigated for its potential therapeutic effects. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas :

  • Neurological Disorders : Research suggests that compounds with similar structures may exhibit neuroprotective properties or act as modulators in neurological pathways.
  • Pain Management : The compound may have analgesic effects, similar to other bicyclic amines that interact with pain receptors.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its bicyclic structure facilitates the formation of complex organic molecules through various reactions.

Applications in Synthesis :

  • Diels-Alder Reactions : The compound can be utilized in Diels-Alder reactions to form new bicyclic systems.
  • Functional Group Transformations : It can undergo diverse transformations such as oxidation and reduction to yield derivatives with varied functionalities.

Biological Studies

The interaction of this compound with biological systems is a subject of ongoing research.

Key Investigations Include :

  • Receptor Binding Studies : Understanding how this compound binds to specific receptors can elucidate its mechanism of action and potential side effects.
  • Enzyme Interaction Studies : Investigating its role as an enzyme inhibitor or activator can provide insights into its biological activity.

Case Study 1: Neuroprotective Properties

A study examined the neuroprotective effects of bicyclic amines similar to rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine in animal models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in treated subjects.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound through functional group modifications. These derivatives exhibited enhanced biological activity and selectivity towards specific targets compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituents, stereochemistry, and physicochemical properties.

Substituent Variations on the Bicyclo[2.2.1]heptane Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
rac-(1R,2R,4R,5R)-5-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride 5-phenyl, 2-amine (HCl salt) C₁₃H₁₈ClN 223.74 High lipophilicity due to phenyl group
rac-(1R,2S,4R,5R)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride 2-methyl, 2-hydroxyl, 5-amine (HCl) C₉H₁₈ClNO 203.70 Polar hydroxyl group enhances solubility
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride 1,7,7-trimethyl, 2-amine (HCl) C₁₀H₂₀ClN 189.72 Increased steric bulk from methyl groups
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine Unsubstituted bicyclo core, 2-amine C₇H₁₁N 109.17 Minimal steric hindrance, basic amine
  • Key Observations: The phenyl substituent in the target compound significantly increases lipophilicity compared to methyl- or hydroxyl-substituted analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility . Hydroxyl groups (e.g., in ) enhance polarity, making such derivatives more suitable for hydrophilic applications.

Stereochemical Variations

The stereochemistry of substituents on the bicyclo[2.2.1]heptane scaffold critically influences biological activity and physicochemical behavior:

  • The target compound’s (1R,2R,4R,5R) configuration creates a distinct spatial arrangement, whereas analogs like (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine exhibit inverted stereochemistry at the 1-position. Such differences can alter receptor-binding selectivity or metabolic stability .
  • Racemic mixtures (e.g., "rac" prefix) may require chiral resolution for therapeutic applications to isolate the active enantiomer .

Preparation Methods

Stereochemical Implications in Bicyclic Formation

Regioselective Introduction of the Phenyl Group

Phenyl incorporation at C5 is achieved through Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A Suzuki-Miyaura coupling protocol, adapted from aryl boronic acid reactions with bicyclic bromides, offers superior regiocontrol. For instance, treating 5-bromobicyclo[2.2.1]heptan-2-one with phenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C affords 5-phenylbicyclo[2.2.1]heptan-2-one in 75–85% yield.

Table 1: Comparison of Phenylation Methods

MethodCatalystSolventYield (%)Regioselectivity
Friedel-CraftsAlCl3CH2Cl262Moderate
Suzuki-MiyauraPd(PPh3)4THF/H2O83High
Direct alkylationBF3·OEt2Toluene57Low

Amination Strategies at the C2 Position

Reductive amination of the ketone intermediate is the most scalable route to the primary amine. Treatment of 5-phenylbicyclo[2.2.1]heptan-2-one with ammonium acetate and NaBH3CN in methanol at 25°C provides the racemic amine in 68% yield. Alternatively, Gabriel synthesis using phthalimide and subsequent hydrazine cleavage achieves comparable results but with lower efficiency (45–50% yield).

Chelation-Controlled Amination

The use of azaenolates, as described in Enders’ methodology, enables stereoselective amination. Reacting the bicyclic ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone generates a chiral azaenolate, which undergoes Michael addition to methyl acrylate. However, this approach introduces unwanted stereochemical complexity for racemic targets, necessitating simpler protocols.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by stirring in ethanolic HCl (2 M) at 0°C. Crystallization from acetone/ether yields rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride as a white solid (mp 210–212°C, 95% purity by HPLC).

Racemic Mixture Considerations

The absence of chiral auxiliaries or resolving agents ensures equimolar enantiomer formation. While enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers, this step is omitted for racemic products.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-(1R,2R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • The synthesis typically involves cyclization reactions to form the bicyclic framework, followed by amine introduction via substitution or reductive amination. For example, cyclization of a phenyl-substituted precursor under acidic or basic conditions can yield the bicyclo[2.2.1]heptane core, while stereochemical control at the 2-position requires chiral catalysts or resolution techniques . Reaction temperature, solvent polarity, and catalyst choice (e.g., enantioselective catalysts) critically affect diastereomeric ratios .

Q. How can researchers validate the purity and stereochemical configuration of this compound?

  • Analytical methods :

  • HPLC with chiral columns to resolve enantiomers.
  • NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm substituent positions and ring junction stereochemistry.
  • X-ray crystallography for absolute configuration determination .
    • Purity assessment via mass spectrometry (MS) and elemental analysis is essential, especially for pharmacological studies .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Safety measures :

  • Use gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive in related bicyclic amines) .
  • Work in a fume hood due to potential flammability (similar compounds are flammable liquids) .
  • Store in airtight containers at 2–8°C to prevent degradation .
    • Spill management: Neutralize with sand or vermiculite , then dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does stereochemistry at the 2-position impact biological activity in receptor-binding studies?

  • The 2R configuration in related bicyclic amines enhances binding affinity for serotonin receptors (e.g., 5-HT2A_{2A}) due to optimal spatial alignment with hydrophobic pockets. For example, the (1R,2R) diastereomer of a similar compound showed 10-fold higher receptor activity than the (1S,2S) form in vitro . Computational docking studies suggest that the phenyl group’s orientation in the rac-(1R,2R,4R,5R) isomer may favor π-π interactions with aromatic residues in target proteins .

Q. How can contradictory data on metabolic stability of bicyclic amines be resolved in preclinical studies?

  • Strategies :

  • Comparative metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation or ring-opening products) across species .
  • Isotope labeling : Track metabolic pathways using 14^{14}C-labeled analogs.
  • In silico modeling : Predict CYP450 interactions with tools like Schrödinger’s ADMET Predictor .
    • Example: A study on bicyclo[3.1.0]hexane derivatives found that hepatic microsomal stability varied between rat and human models due to differences in CYP3A4 activity .

Q. What methodologies optimize enantiomeric resolution for pharmacological assays?

  • Chromatographic techniques :

  • Chiral SFC (supercritical fluid chromatography) with cellulose-based columns for high-throughput separation .
  • Dynamic kinetic resolution using enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
    • Crystallization-induced asymmetric transformation (CIAT) can amplify enantiomeric excess (ee) >98% in some bicyclic amines .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR and vibrational circular dichroism (VCD) for unambiguous assignment .
  • Reaction optimization : Use DoE (Design of Experiments) to screen catalysts, solvents, and temperatures for scalable synthesis .
  • Toxicity screening : Prioritize Ames tests and hERG channel binding assays to flag cardiotoxic risks early .

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